molecular formula C4H12N2O B13465544 (2S)-1,4-Diaminobutan-2-ol CAS No. 24177-21-7

(2S)-1,4-Diaminobutan-2-ol

Cat. No.: B13465544
CAS No.: 24177-21-7
M. Wt: 104.15 g/mol
InChI Key: HXMVNCMPQGPRLN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1,4-Diaminobutan-2-ol is a chiral amino alcohol of significant interest in organic and medicinal chemistry. As a member of the fundamentally important chiral amino alcohol class, it serves as a crucial intermediate and versatile scaffold in asymmetric synthesis . The presence of two distinct functional groups (a primary amine and a secondary alcohol) on a chiral butane skeleton allows for a wide range of chemical transformations, making it a valuable precursor for constructing enantiomerically pure molecules, which is a critical requirement in modern drug development and materials science . Its utility extends to its application as an intermediate in the synthesis of various fine chemicals and as a component in creating complex organic molecules with specific, predetermined three-dimensional arrangements . The stereocenter at the carbon atom bonded to the hydroxyl group is key to its function, as the specific (S) configuration can lead to vastly different biological activities and properties compared to its (R)-enantiomer, underscoring the importance of stereochemistry in the design of research compounds . This compound is related to other pharmacologically relevant aminobutanol isomers, such as those used in the synthesis of Ethambutol, an antituberculosis drug, highlighting the structural motifs common in active pharmaceutical ingredients . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24177-21-7

Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

(2S)-1,4-diaminobutan-2-ol

InChI

InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2/t4-/m0/s1

InChI Key

HXMVNCMPQGPRLN-BYPYZUCNSA-N

Isomeric SMILES

C(CN)[C@@H](CN)O

Canonical SMILES

C(CN)C(CN)O

Origin of Product

United States

Synthetic Methodologies for 2s 1,4 Diaminobutan 2 Ol

Chemoenzymatic and Biocatalytic Routes to (2S)-1,4-Diaminobutan-2-ol

Biocatalysis and chemoenzymatic methods are powerful tools for creating chiral molecules due to the inherent stereospecificity of enzymes. smolecule.com These approaches are often considered "greener" alternatives to traditional chemical methods, reducing the need for toxic reagents and harsh reaction conditions. nih.gov

Enzymatic kinetic resolution is a widely used technique for separating a racemic mixture into its constituent enantiomers. This method relies on an enzyme that selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. A common approach for amino alcohols is the enantioselective acylation catalyzed by lipases.

In a typical kinetic resolution of racemic 1,4-diaminobutan-2-ol, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate the (R)-enantiomer. researchgate.netresearchgate.net The acylated (R)-enantiomer can then be separated from the unreacted (S)-enantiomer. While effective, a key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org

EnzymeRacemic SubstrateAcyl DonorSelectivityReference
Candida antarctica Lipase B (CAL-B)Racemic PhenylethylaminesEthyl MethoxyacetateExcellent enantiomeric purity researchgate.net
Novozym 435® (Immobilized CAL-B)(R,S)-2-ButanolVinyl AcetateHigh (ees ~90%) nih.gov
Lecitase™ Ultra(E)-4-Arylbut-3-en-2-olsVinyl PropionateHigh (E > 200) researchgate.net

This table presents examples of enzymatic kinetic resolutions for structurally related alcohols and amines to illustrate the principle.

De novo biocatalytic synthesis involves the creation of a target molecule from simple, achiral starting materials using engineered metabolic pathways in microorganisms or multi-enzyme cascade reactions in vitro. acs.orgportlandpress.com This approach avoids the 50% yield limit of kinetic resolution and can provide high enantiopurity.

One promising strategy for synthesizing this compound is the use of amine dehydrogenases (AmDHs). frontiersin.org These enzymes can catalyze the asymmetric reductive amination of a suitable keto-amine precursor. For instance, a native AmDH from Mycobacterium smegmatis (MsmeAmDH) has shown high enantioselectivity in the synthesis of other short-chain (S)-amino alcohols, such as (S)-3-aminobutan-1-ol (99.5% ee). frontiersin.org Applying a similar enzyme to 1-amino-4-oxobutan-2-one could directly yield the desired this compound.

Another sophisticated biocatalytic cascade involves the hydroxylation of L-lysine. researchgate.netuni-duesseldorf.de An Fe(II)/α-ketoglutarate-dependent dioxygenase (KDO) can stereoselectively hydroxylate L-lysine, which is then decarboxylated by a lysine (B10760008) decarboxylase (LDC) to yield a chiral diamino alcohol. mdpi.com By selecting the appropriate KDO and LDC, it is possible to produce specific stereoisomers. For example, a cascade using CaKDO for hydroxylation and a lysine decarboxylase has been used to produce (2S)-hydroxy-cadaverine, a structurally similar compound. researchgate.netmdpi.com

Enzyme ClassFunctionPrecursorProductReference
Amine Dehydrogenase (AmDH)Asymmetric Reductive AminationAchiral KetoneChiral Amino Alcohol frontiersin.org
Dioxygenase (KDO) & Decarboxylase (LDC)Hydroxylation & DecarboxylationL-LysineChiral Hydroxy-cadaverine researchgate.netmdpi.com

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis refers to chemical reactions that convert an achiral starting material into a chiral product with a preference for one enantiomer or diastereomer. uwindsor.ca These methods rely on chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction.

A key step in many synthetic routes to this compound is the stereoselective reduction of a prochiral ketone. One of the most effective methods is catalytic asymmetric transfer hydrogenation. This reaction typically uses a ruthenium or rhodium complex with a chiral ligand to reduce a ketone to a chiral alcohol with high enantioselectivity. For example, catalysts derived from cis-1-aminoindan-2-ol have proven to be excellent ligands for the transfer hydrogenation of aromatic ketones, affording high yields and enantioselectivity. nih.gov

Another powerful technique is reductive amination, where a ketone is converted directly to an amine. A titanium-mediated reductive amination, for instance, can be highly stereoselective for the synthesis of amino compounds. researchgate.net For the synthesis of this compound, a precursor such as 4-amino-1-(benzyloxy)butan-2-one could be subjected to stereoselective reduction to establish the chiral alcohol center.

MethodCatalyst/ReagentSubstrate TypeStereoselectivityReference
Asymmetric Transfer Hydrogenation[RuCl2(arene)]2 / cis-Aminoindanol LigandAromatic KetonesGenerally high ee nih.gov
Stereoselective ReductionDiisobutylaluminium Hydride (DIBAL-H)β-Keto SulfoxidesHigh diastereoselectivity arkat-usa.org
Reductive AminationTi(OiPr)4 / NaBH4KetonesHigh stereoselectivity researchgate.net

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a well-known class of chiral auxiliaries used in various asymmetric reactions, including aldol (B89426) additions and alkylations. researchgate.net

A potential strategy for this compound could involve attaching a chiral auxiliary, such as an Evans oxazolidinone, to an acetic acid derivative. This chiral imide could then undergo an asymmetric aldol reaction with a protected amino-acetaldehyde derivative. Subsequent reduction of the resulting β-hydroxy group and removal of the auxiliary would furnish a precursor to the target molecule. A well-documented parallel is the large-scale synthesis of chiral amino acids using a recyclable proline-derived auxiliary complexed to Ni(II), which directs the stereoselective alkylation of a glycine (B1666218) Schiff base. mdpi.comtcichemicals.com

Chiral Auxiliary TypeExample ReactionKey FeatureReference
Evans OxazolidinonesAsymmetric Aldol Reactions, AlkylationsHighly predictable stereocontrol, reliable researchgate.net
Proline-derived AmidesAsymmetric Alkylation of Glycine-Ni(II) ComplexRecyclable auxiliary, suitable for large scale mdpi.comtcichemicals.com
(R)-(+)-2-Methyl-2-propanesulfinamideAddition to IminesForms chiral sulfinyl imines to direct nucleophilic attack sigmaaldrich.com

Asymmetric catalysis employs a small, substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ccnu.edu.cn This approach is highly efficient and economically attractive for large-scale synthesis. The catalysts are typically metal complexes with chiral ligands or purely organic molecules (organocatalysts).

The synthesis of vicinal diamines, which are structurally related to 1,4-diaminobutan-2-ol, has been extensively studied using asymmetric catalysis. rsc.org For example, copper complexes with chiral bis(oxazoline) ligands (often called BOX ligands) are effective catalysts for various asymmetric reactions. nih.gov A plausible route to a precursor for this compound could involve the asymmetric Henry reaction (nitroaldol reaction) between nitromethane (B149229) and a protected 4-aminobutanal, catalyzed by a chiral copper-BOX complex. The resulting nitro alcohol could then be reduced to provide the desired amino alcohol structure.

Catalyst SystemReaction TypeAdvantageReference
Copper-Bis(oxazoline) (Cu-BOX)Diels-Alder, Aldol, Henry ReactionsWell-established, versatile, high enantioselectivity nih.gov
Ruthenium-BINAPAsymmetric HydrogenationHigh enantiomeric excess for reduction of ketones smolecule.com
Oxazaborolidines (CBS Catalysts)Asymmetric Ketone ReductionCatalytic reduction with borane (B79455), high ee ru.nl

Derivations from Chiral Pool Precursors for this compound

The "chiral pool" refers to the collection of abundant, enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates. wikipedia.org Utilizing these precursors is an efficient strategy for synthesizing complex chiral molecules like this compound, as the inherent chirality of the starting material can be transferred to the final product. wikipedia.orgescholarship.org

Utilization of Natural Amino Acids for this compound Synthesis

Natural amino acids are excellent starting materials for the synthesis of chiral compounds due to their ready availability and well-defined stereochemistry. baranlab.org The synthesis of this compound can be accomplished using (S)-amino acids as the chiral backbone. This approach allows for the controlled stereochemistry of the final product. google.com

One documented pathway involves the decarboxylation of the amino acid ornithine to produce diaminobutane. google.com While enzymatic decarboxylation is a known method, it often requires expensive enzymes and involves complex purification processes from dilute aqueous solutions. google.com A chemical alternative involves heating a salt of ornithine with an aldehyde or ketone in a suitable organic solvent to induce decarboxylation. google.com For instance, the decarboxylation of L-threonine ((2S,3R)-1) can be achieved by reacting it with an excess of a ketone in a high-boiling solvent at elevated temperatures. google.com

A general synthetic scheme starting from an (S)-amino acid could involve the reduction of the carboxylic acid functionality to an alcohol and subsequent modifications to introduce the second amino group, while preserving the stereocenter.

Table 1: Synthesis of Diamines from Amino Acids

Starting Amino AcidResulting DiamineReference
(S)-Threonine(2S,3R)-diaminobutan-2-ol dihydrochloride google.com
(S)-Valine(S)-3-methylbutane-1,2-diamine google.com
(S)-Tryptophan(S)-3-(1H-indol-3-yl)propane-1,2-diamine dihydrochloride google.com
(S)-Tyrosine(S)-4-(2,3-diaminopropyl)phenol dihydrochloride google.com

This table showcases examples of diamines synthesized from their corresponding (S)-amino acids, illustrating the principle of retaining stereochemistry.

Transformations of Carbohydrate-Derived Synthons to this compound

Carbohydrates, another key component of the chiral pool, offer a rich source of stereochemically defined building blocks for organic synthesis. wikipedia.orgtue.nl Their polyhydroxylated nature provides multiple functional groups that can be selectively manipulated to create complex target molecules. The synthesis of this compound from carbohydrate-derived synthons would typically involve a series of transformations including selective protection of hydroxyl groups, introduction of amino functionalities, and cleavage of carbon-carbon bonds if necessary.

While specific, detailed pathways for the direct synthesis of this compound from carbohydrates are not extensively documented in the provided results, the general principles of using carbohydrate-based building blocks are well-established. tue.nl For example, glucose and other sugars can be converted into valuable intermediates for the synthesis of various chiral compounds. mpg.de

Modern and Sustainable

In recent years, a strong emphasis has been placed on developing synthetic methods that are not only efficient but also environmentally benign. This has led to the adoption of flow chemistry and the application of green chemistry principles in the production of fine chemicals.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better process control, and improved scalability. mdpi.compolimi.itnih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. nih.gov

The synthesis of diamines and related structures has been successfully demonstrated using flow chemistry. For instance, multi-step syntheses of complex molecules have been achieved with high efficiency and purity by integrating several reaction steps in a continuous flow system. mdpi.comnih.gov This approach minimizes the need for isolating and purifying intermediates, thereby reducing waste and processing time. mdpi.com While a specific flow chemistry synthesis for this compound is not detailed in the search results, the principles can be readily applied. A hypothetical flow process could involve the continuous reaction of a suitable precursor, such as a protected amino alcohol, with reagents to introduce the second amino group, followed by in-line purification.

Table 2: Advantages of Flow Chemistry in Synthesis

FeatureBenefitReference
Enhanced Heat and Mass TransferImproved reaction control and safety polimi.it
Precise Control of Reaction ParametersHigher yields and selectivity nih.gov
Automation and IntegrationReduced manual handling and processing time mdpi.com
ScalabilityEasier transition from laboratory to industrial production polimi.it

This table summarizes the key benefits of employing flow chemistry in chemical synthesis.

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamdpi.com Key principles of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and designing for energy efficiency. mdpi.comacs.org

In the context of producing this compound, applying green chemistry principles could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions are generally preferred over substitution reactions which generate byproducts.

Use of Renewable Feedstocks: Employing starting materials derived from renewable sources like amino acids and carbohydrates aligns with green chemistry principles. nih.gov

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.comiupac.org

Catalysis: Utilizing catalytic reagents, including biocatalysts (enzymes), in place of stoichiometric reagents to increase efficiency and reduce waste. acs.org

For example, the synthesis of amines from biomass-derived oxygenates is an area of active research, aiming to provide renewable routes to valuable chemicals. tu-darmstadt.de Catalytic amination processes are being developed to convert alcohols and diols into amines and diamines with high efficiency. tu-darmstadt.de

Table 3: The 12 Principles of Green Chemistry

Principle No.Principle
1Prevention
2Atom Economy
3Less Hazardous Chemical Syntheses
4Designing Safer Chemicals
5Safer Solvents and Auxiliaries
6Design for Energy Efficiency
7Use of Renewable Feedstocks
8Reduce Derivatives
9Catalysis
10Design for Degradation
11Real-time analysis for Pollution Prevention
12Inherently Safer Chemistry for Accident Prevention

This table outlines the foundational principles of green chemistry that guide the development of sustainable chemical processes.

Applications of 2s 1,4 Diaminobutan 2 Ol in Asymmetric Catalysis

Design and Development of Chiral Ligands Derived from (2S)-1,4-Diaminobutan-2-ol

The creation of effective chiral ligands is a foundational aspect of asymmetric catalysis. The structural features of this compound—a primary amine, a secondary amine (after derivatization), and a hydroxyl group attached to a chiral carbon framework—offer multiple points for modification, allowing for the theoretical design of various classes of chelating ligands.

Amine-alcohol-based ligands are a significant class of ligands used in asymmetric catalysis, particularly in transfer hydrogenation reactions. These ligands coordinate to a metal center (commonly Ruthenium) through nitrogen and oxygen atoms, forming a stable chelate ring that creates a well-defined chiral environment around the metal.

While this compound is a diamino alcohol, specific amine-alcohol ligands derived from it for widespread catalytic use are not extensively documented in scientific literature. However, the principles of related, well-established ligands can be discussed. For instance, the highly successful TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and its analogues are derived from chiral 1,2-diamines, not diamino alcohols. These ligands are crucial in the Noyori-type asymmetric transfer hydrogenation of ketones and imines. Similarly, Chiraphos is a C2-symmetric bisphosphine ligand and not an amine-alcohol type, derived from (2R,3R)- or (2S,3S)-2,3-butanediol. The derivatization of the two amine groups and the alcohol group in this compound could theoretically lead to novel ligand structures that create a unique steric and electronic environment for a metal catalyst.

Mixed P,N-ligands, such as phosphine-amine ligands, combine the soft, π-accepting properties of phosphorus with the hard, σ-donating nature of nitrogen. This combination allows for fine-tuning of the electronic properties of the metal catalyst and can lead to high reactivity and enantioselectivity.

The synthesis of phosphine-amine ligands often involves introducing a phosphine (B1218219) group onto a chiral amine-containing scaffold. For this compound, this could be achieved by reacting one or both of the amine functionalities with a chlorophosphine (e.g., chlorodiphenylphosphine). The resulting ligand could chelate to a metal center through both the phosphorus and a nitrogen atom, creating a chiral pocket. While this remains a theoretical application for the this compound backbone, the general utility of phosphine-amine ligands is well-established in various catalytic reactions, including asymmetric hydrogenation and C-C bond-forming reactions.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in catalysis, often considered superior alternatives to phosphines due to their strong σ-donating properties and steric tuneability. Chiral NHC ligands are typically synthesized from chiral diamines, which form the N-N backbone of the imidazolium (B1220033) or imidazolidinium salt precursor.

Theoretically, the 1,4-diamine structure of this compound could be utilized to form a seven-membered ring upon cyclization to create an NHC precursor. However, the synthesis of such medium-sized rings can be challenging. A more feasible approach might involve modifying the diamine structure first. Despite the vast research into chiral NHCs, specific examples derived directly from this compound are not prominent in the literature. The general principle involves forming an imidazolium salt from a diamine and then deprotonating it with a strong base to generate the free carbene, which can then be coordinated to a metal center.

Enantioselective Catalytic Transformations Mediated by this compound Derivatives

Ligands derived from chiral scaffolds are instrumental in achieving high enantioselectivity in a wide array of catalytic reactions. While catalysts based on this compound are not yet widespread, their potential can be inferred from the success of other chiral ligands in these transformations.

Asymmetric hydrogenation is one of the most efficient and widely used methods for producing enantiomerically pure compounds, recognized with a Nobel Prize in Chemistry in 2001. The reaction involves the addition of hydrogen across a double bond (C=C, C=O, C=N) of a prochiral substrate, guided by a chiral catalyst. Rhodium, ruthenium, and iridium complexes bearing chiral phosphine or diamine/amino alcohol ligands are most commonly employed.

For instance, Ru-TsDPEN catalysts are highly effective for the asymmetric transfer hydrogenation of a wide range of ketones. The table below shows representative results for the asymmetric hydrogenation of ketones using well-established catalysts, illustrating the high efficiencies that are sought after. Although these catalysts are not derived from this compound, they serve as a benchmark for the performance of new ligand systems.

Substrate (Ketone)Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
AcetophenoneRuCl(S,S)-Tsdpen9597 (R)
1-Tetralone(S,S)-Ts-DENEB/Ru(II)9999 (S)
Ethyl BenzoylacetateRu(II)-N-arenesulfonyl-1,2-diphenylethylenediamine>9599 (R)
2,4,4-Trimethyl-2-cyclohexenoneNiH/Pmrox9498 (S)

Beyond hydrogenation, chiral catalysts are vital for enantioselective oxidation and reduction reactions, which are fundamental transformations in organic synthesis.

Enantioselective Reductions: The enantioselective reduction of prochiral ketones to chiral alcohols is a key transformation. This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods like transfer hydrogenation (as discussed above) or hydrosilylation. The Corey-Bakshi-Shibata (CBS) reduction, which uses a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is a classic example of achieving high enantioselectivity.

Enantioselective Oxidations: Chiral catalysts are also employed in oxidation reactions, such as the epoxidation of allylic alcohols (Sharpless epoxidation) or the oxidation of sulfides to chiral sulfoxides. For example, copper complexes with chiral ligands have been used for the aerobic oxidation of phenols. The development of catalysts for these transformations that offer high selectivity and use environmentally benign oxidants is an ongoing area of research.

The table below provides representative examples of enantioselective reductions. Again, these examples use established catalyst systems and are intended to illustrate the goals for any new catalyst developed from a scaffold like this compound.

SubstrateReaction TypeCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
trans-Chalcone1,2-ReductionNi(OAc)₂/Pmrox9999 (S)
BenzocyclobutenoneTransfer HydrogenationRuCl(S,S)-Tsdpen9999 (S)
α-BromoacetophenoneCBS Reduction(S)-CBS catalyst9597 (R)
4-Phenyl-3-buten-2-oneTransfer Hydrogenation[Rh(cod)Cl]₂/Segphos-96 (R)

Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from diamines have been instrumental in advancing this field. While specific data for ligands directly derived from this compound in all major C-C bond-forming reactions is not extensively documented in publicly available literature, the principles established with structurally similar chiral diamines provide a strong indication of their potential.

Aldol (B89426) and Michael Reactions:

In the realm of organocatalysis, derivatives of chiral amino acids and diamines have been shown to be effective in promoting asymmetric Aldol and Michael additions. For instance, C2-symmetric amino acid amide derivatives have been utilized as organocatalysts in the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene and in the aldol reaction between 4-nitrobenzaldehyde (B150856) and hydroxyacetone. organic-chemistry.org These catalysts often rely on the formation of iminium or enamine intermediates, with the chirality of the diamine backbone directing the stereochemical outcome. The presence of the hydroxyl group in this compound could offer an additional point of interaction through hydrogen bonding, potentially enhancing both reactivity and enantioselectivity.

Heck and Suzuki Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the formation of C-C bonds. The efficiency and selectivity of these reactions are heavily reliant on the nature of the ligand coordinated to the palladium center. Chiral phosphine ligands, often incorporating a diamine backbone, have been successfully employed in asymmetric versions of these reactions. For example, palladium complexes with phosphinous acid ligands have demonstrated high activity in the cross-coupling of aryl chlorides with arylboronic acids (a Suzuki-type reaction). organic-chemistry.org The development of chiral variants of such ligands, potentially incorporating the this compound scaffold, could lead to highly effective catalysts for asymmetric Heck and Suzuki couplings. The synthesis of palladium(II) complexes with hemilabile "PCO" pincer ligands highlights the diverse coordination chemistry achievable with functionalized phosphine ligands. researchgate.net

Stereoselective Functionalizations

Beyond C-C bond formation, catalysts derived from chiral diamines are also promising in stereoselective functionalization reactions, such as hydroaminations and hydroxylations.

Hydroaminations:

The direct addition of an N-H bond across a carbon-carbon double or triple bond, known as hydroamination, is a highly atom-economical method for the synthesis of amines. Asymmetric hydroamination, leading to chiral amines, is a particularly valuable transformation. Organolanthanide complexes featuring chiral biaryl-based ligands have shown promise in the catalysis of intramolecular asymmetric alkene hydroamination. nih.gov The development of ligands derived from this compound could provide new avenues for lanthanide- or other metal-catalyzed asymmetric hydroaminations. The presence of both hard (amine, alcohol) and potentially soft (if modified) donor sites could allow for effective coordination to a variety of metal centers.

Hydroxylations:

The stereoselective introduction of a hydroxyl group into a molecule can be a challenging yet crucial step in the synthesis of many natural products and pharmaceuticals. While direct catalytic asymmetric hydroxylation using this compound derived catalysts is not widely reported, the synthesis of chiral 1,3- and 1,4-amino alcohols and aminodiols from camphor (B46023) has been described, and these have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a reaction that forms a chiral secondary alcohol. scirp.org This demonstrates the potential of amino alcohol scaffolds in promoting stereoselective transformations that generate chiral hydroxylated products.

Mechanistic Investigations of this compound-Based Catalytic Systems

A thorough understanding of the reaction mechanism is paramount for the rational design and optimization of catalytic systems. For catalysts derived from this compound, mechanistic studies would focus on how the chiral information is transferred from the ligand to the substrate, the nature of the transition states, and the factors that influence catalyst stability and longevity.

Transition State Analysis in Chiral Induction

The enantioselectivity of a catalyzed reaction is determined by the energy difference between the diastereomeric transition states leading to the two enantiomeric products. Computational studies are a powerful tool for elucidating the geometries and energies of these transient species. fossee.inims.ac.jp For a catalytic system involving a ligand derived from this compound, transition state analysis would likely reveal a highly organized structure where the substrate is precisely oriented within the chiral pocket of the catalyst. The amino and hydroxyl groups of the ligand would play a crucial role in this organization through coordination to the metal and/or through non-covalent interactions with the substrate. The stereochemistry of the (2S)-carbon center would dictate the facial selectivity of the substrate's approach to the reactive center.

Role of Non-Covalent Interactions in Enantioselectivity

Recent advances in catalysis have highlighted the critical role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in achieving high levels of enantioselectivity. In catalysts derived from this compound, the hydroxyl group and the N-H protons of the amino groups are potential hydrogen bond donors. These interactions can help to lock the substrate into a specific conformation within the transition state, thereby amplifying the steric and electronic effects of the chiral ligand. mdpi.com For example, in an aldol reaction, the hydroxyl group could form a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde, pre-organizing it for nucleophilic attack by the enolate. This secondary interaction can significantly lower the energy of the desired transition state relative to the one leading to the undesired enantiomer.

Catalyst Deactivation and Regeneration Studies

Catalyst deactivation is a critical issue in both academic research and industrial applications, leading to a loss of catalytic activity and/or selectivity over time. Common deactivation pathways for transition metal catalysts include ligand degradation, metal leaching, aggregation of metal nanoparticles, and poisoning by impurities or reaction byproducts. nih.gov For palladium complexes, which are often used in C-C coupling reactions, deactivation can occur through the formation of inactive palladium black or through changes in the oxidation state of the metal.

Studies on the stability of palladium complexes with related ligands, such as those containing phosphinous acids or pincer architectures, provide insights into potential deactivation mechanisms. organic-chemistry.orgresearchgate.net For a catalyst based on this compound, deactivation could involve oxidation of the ligand, particularly if it contains sensitive functionalities, or dissociation of the ligand from the metal center.

Regeneration of a deactivated catalyst is crucial for the economic viability of a catalytic process. Regeneration strategies can range from simple washing procedures to remove poisons to more complex chemical treatments to restore the active form of the catalyst. For instance, palladium nanoparticles supported on nitrogen-doped carbon derived from chitosan (B1678972) have shown good recyclability in hydrogenation reactions, with the support playing a dual role in stabilizing the nanoparticles and providing a basic environment. researchgate.net The development of robust and recyclable catalytic systems based on this compound would be a key area of future research.

2s 1,4 Diaminobutan 2 Ol As a Chiral Building Block in Complex Molecule Synthesis

Incorporation into Nitrogen-Containing Heterocyclic Systems

The strategic placement of two amine functionalities and a hydroxyl group allows (2S)-1,4-diaminobutan-2-ol to serve as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. These ring structures are prevalent in numerous biologically active compounds and natural products. beilstein-journals.orgresearchgate.net The diamine can be utilized in cyclization reactions to form rings of different sizes, with the stereocenter influencing the three-dimensional structure of the resulting heterocycle.

Pyrrolidine (B122466) and piperidine (B6355638) rings are significant structural motifs in a vast range of pharmaceuticals and natural products. beilstein-journals.org The synthesis of derivatives of these five- and six-membered rings can be achieved through various methods, including intramolecular cyclization of amines. rsc.orgnih.gov While direct synthesis examples starting from this compound are specific, the general strategies for forming these rings often involve precursors with similar diamine functionalities. For instance, intramolecular cyclization of N-tethered substrates is a known method for creating substituted pyrrolidines and piperidines. researchgate.net

The table below illustrates general synthetic approaches that can be adapted for precursors like this compound to yield chiral pyrrolidine and piperidine derivatives.

Heterocyclic SystemGeneral Synthetic StrategyKey FeaturesPotential Product from this compound
Pyrrolidine Intramolecular AminocyclizationFormation of a 5-membered ring; stereochemistry controlled by the chiral precursor. rsc.org(S)-4-(aminomethyl)pyrrolidin-2-ol
Piperidine Reductive Amination/Intramolecular CyclizationFormation of a 6-membered ring; can be achieved via electroreductive cyclization or other methods. beilstein-journals.orgnih.gov(S)-Piperidin-3-ol derivatives

Beyond simple pyrrolidines and piperidines, this compound is a potential precursor for more complex azabicyclic ring systems. nih.gov These structures are core components of many alkaloid natural products. Synthetic strategies often involve multi-step sequences, including reactions like ring-closing metathesis (RCM) and intramolecular cyclizations to construct the desired bicyclic framework. nih.gov The diamine structure can also be used to create larger rings, such as homopiperazines (seven-membered rings) or eight-membered heterocycles, through condensation reactions with appropriate dialdehydes or related electrophiles. acs.org

Precursor for Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. sigmaaldrich.comtcichemicals.com this compound, with its defined stereocenter and multiple functional groups, is an ideal candidate for derivatization into such auxiliaries. After directing the formation of a new stereocenter, the auxiliary can be cleaved and potentially recycled. cdnsciencepub.com

Similarly, resolving agents are used to separate racemic mixtures into their constituent enantiomers by forming diastereomeric salts or adducts that can be separated physically. science.gov The amine groups in this compound can react with racemic acids to form diastereomeric ammonium (B1175870) salts, allowing for their separation.

The development of such agents is crucial for producing enantiomerically pure compounds, which is often a requirement for pharmaceuticals where different enantiomers can have vastly different biological activities. science.gov

Scaffolding for Conformationally Restricted Peptidomimetics and Oligomers

Peptides often make poor drug candidates due to their rapid degradation by enzymes and poor oral bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming these limitations. nih.gov One successful strategy in designing peptidomimetics is to use rigid scaffolds that lock the molecule into a specific three-dimensional shape, often mimicking a β-turn or other secondary structures of peptides. nih.gov

The structure of this compound can serve as a scaffold for creating conformationally restricted peptidomimetics. mdpi.com By incorporating this chiral building block into a larger molecule, specific side chains can be positioned in a defined spatial arrangement, mimicking the key residues of a biologically active peptide. This approach has been used to develop ligands for various receptors, including opioid receptors, where constrained scaffolds can lead to high potency and selectivity. researchgate.net

Application AreaScaffold FunctionExample StrategyReference
Opioid Receptor Ligands Mimicking peptide turnsIncorporating the diamino alcohol into a larger structure to orient aromatic residues. researchgate.net researchgate.net
General Peptidomimetics Inducing conformational constraintsUsing the rigid backbone to control the spatial orientation of pharmacophore elements. nih.gov nih.govmdpi.com

Utility in the Construction of Macrocyclic Structures and Cryptands

Macrocyclic compounds, which contain large rings of atoms, and cryptands, which are three-dimensional cage-like molecules, are of great interest for their ability to selectively bind ions and small molecules. mdpi.comibcmrt.com The synthesis of these complex structures often relies on the condensation of smaller, functionalized building blocks.

This compound is a suitable component for constructing such architectures. Its two amine groups can react with difunctional electrophiles, such as dicarbaldehydes or diacyl chlorides, in a [2+2] or other cyclocondensation reactions to form macrocyclic Schiff bases or polyamides. researchgate.netresearchgate.net The presence of the chiral center introduces stereochemical complexity into the macrocyclic framework, which can influence its binding properties. The hydroxyl group can either be left as a functional handle on the macrocycle or participate in further reactions. Cryptands, which are bicyclic or polycyclic, can be synthesized using similar principles, often employing a template metal ion to organize the precursor fragments before the final ring-closing reactions. gla.ac.uk

Synthetic Routes to Bioactive Compound Precursors Utilizing this compound Substructures

The core structure of this compound is found within various precursors to biologically active molecules. Its utility stems from its ability to introduce chirality and multiple nitrogen functionalities, which are common features in many pharmaceuticals and natural products. smolecule.commdpi-res.com

For example, diamine substructures are crucial in the synthesis of certain enzyme inhibitors and receptor ligands. The synthesis of complex bioactive molecules often involves the coupling of several smaller, chiral building blocks, and this compound represents a readily available source of one such block. asau.ru Synthetic routes can involve protecting the amine and hydroxyl groups, performing modifications on one part of the molecule, and then deprotecting to allow for further reactions, showcasing its versatility as a synthetic intermediate. researchgate.netescholarship.org

Derivatives and Analogues of 2s 1,4 Diaminobutan 2 Ol

Synthesis of Substituted (2S)-1,4-Diaminobutan-2-ol Derivatives

The synthesis of derivatives from the parent compound involves strategic functionalization of its reactive sites. These modifications are crucial for tuning the molecule's steric and electronic properties, which in turn influences its function in applications such as catalysis and chiral recognition.

The primary amino groups of this compound are prime targets for N-alkylation and N-acylation, which can introduce a wide range of substituents.

N-Alkylation: Reductive amination is a common method for N-alkylation. This can be achieved by reacting the diamine with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov For instance, condensation of a similar diamine backbone with an aldehyde, followed by reduction, yields N-alkylated products. nih.gov The selectivity between mono- and di-alkylation can often be controlled by the stoichiometry of the reactants.

N-Acylation: Acylation of the amino groups is readily accomplished using acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the resulting acid. nih.gov For example, the reaction of a diamine with acetyl chloride can yield the corresponding diacetyl derivative. nih.gov A patent for preparing substituted 1,4-diaminobutanes describes the hydrolysis of N,N'-diacetyl-1,4-diaminobutanes as a key step, indicating that diacetylation is a feasible transformation. google.com These acylation reactions are fundamental in peptide synthesis and for creating ligands for metal catalysis. The introduction of acyl groups can significantly alter the electronic properties and coordination ability of the diamine.

A summary of representative N-alkylation and acylation reactions on similar diamine scaffolds is presented below.

Reaction TypeReagents and ConditionsProduct TypeReference
Reductive AminationAldehyde/Ketone, NaBH₄, MeOHN-Alkyl-1,4-diaminobutane nih.gov
AcylationAcetyl chloride, NEt₃, CH₂Cl₂N,N'-Diacetyl-1,4-diaminobutane nih.gov
Sulfonylation2-Nitrophenylsulfonyl chloride, Et₃N, CH₂Cl₂N-Sulfonyl-1,4-diaminobutane uzh.ch

The hydroxyl group at the C2 position offers another site for modification, although it is often necessary to use protecting groups for the more reactive amines to achieve selectivity.

O-Functionalization: The secondary alcohol can undergo reactions such as etherification or esterification. For example, O-alkylation can be performed using alkyl halides under basic conditions, while O-acylation can be achieved with acyl chlorides or anhydrides, typically after protecting the amino groups.

Protecting Group Chemistry: The selective functionalization of this compound heavily relies on orthogonal protecting group strategies. organic-chemistry.org The amino groups can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are stable under conditions used to modify the hydroxyl group. organic-chemistry.orgorganic-chemistry.org Conversely, the hydroxyl group can be protected with groups like silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, allowing for selective reactions at the amino functionalities. organic-synthesis.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgagroipm.cn For instance, a Boc group is acid-labile, while a Fmoc group is base-labile, allowing for selective deprotection when both are present in a molecule. organic-chemistry.org

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsReference
AmineBoc (tert-Butyloxycarbonyl)Boc₂O, Base (e.g., NEt₃)Acid (e.g., TFA, HCl) organic-chemistry.org
AmineCbz (Benzyloxycarbonyl)Cbz-Cl, BaseH₂, Pd/C organic-chemistry.org
HydroxylTBDMS (tert-Butyldimethylsilyl)TBDMSCl, ImidazoleF⁻ (e.g., TBAF), Acid organic-synthesis.com
HydroxylBenzyl (Bn)BnBr, NaHH₂, Pd/C organic-synthesis.com

Altering the carbon backbone of this compound can lead to analogues with significantly different conformational properties. A patent describes the synthesis of 1,4-diaminobutane (B46682) derivatives with phenyl substitutions on the butane (B89635) chain, starting from substituted succinic acid dinitriles. google.com This approach, involving catalytic hydrogenation, suggests that C-substituted analogues are accessible. google.com Such modifications can introduce additional stereocenters and steric bulk, which are crucial for applications in asymmetric catalysis where the ligand's three-dimensional structure dictates the stereochemical outcome of the reaction.

Stereoisomers and Their Comparative Research

The stereochemistry of 1,4-diaminobutan-2-ol and its derivatives is central to their application in chiral technologies. The molecule possesses one chiral center at the C2 position, leading to (2S) and (2R) enantiomers. The introduction of additional substituents can create diastereomers, each with unique properties.

The synthesis of specific stereoisomers of 1,4-diaminobutan-2-ol and its derivatives requires stereoselective methods.

Synthesis of Enantiomers: The (2R) enantiomer can be synthesized using methods analogous to those for the (2S) isomer, but starting from a chiral precursor of the opposite configuration. Alternatively, racemic 1,4-diaminobutan-2-ol can be resolved into its constituent enantiomers using techniques like chiral chromatography or enzymatic resolution. For example, lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Synthesis of Diastereomers: When modifying the this compound scaffold to introduce a new stereocenter, diastereomers can be formed. A highly diastereoselective one-pot synthesis of a 1,3-diamino-2-ol scaffold has been reported, demonstrating that control over the formation of multiple continuous stereocenters is achievable. nih.gov The stereochemical outcome of such reactions is often governed by the directing influence of the existing stereocenter and the reaction conditions. anu.edu.au For example, the synthesis of perillaldehyde-based 3-amino-1,2-diol regioisomers resulted in separable diastereomeric mixtures. mdpi.com

The different spatial arrangements of stereoisomers lead to distinct interactions with other chiral molecules and different efficiencies as catalysts or ligands in asymmetric reactions.

Chiral Recognition: Derivatives of this compound can be used as chiral selectors in chromatography or as hosts for the enantioselective recognition of guest molecules. mdpi.commdpi.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the chiral host and the enantiomers of the chiral guest, which have different stabilities. mdpi.comscirp.org For example, chiral porphyrinoids have been successfully used to discriminate between enantiomers of amines and amino acids, a process driven by specific intermolecular interactions. mdpi.com The efficiency of this recognition is highly dependent on the precise three-dimensional structure of the host molecule, meaning that the (2R) and (2S) enantiomers of a derivative will exhibit mirror-image selectivity for a given pair of guest enantiomers.

Catalytic Performance: In asymmetric catalysis, chiral ligands derived from different stereoisomers of 1,4-diaminobutan-2-ol can lead to opposite enantiomers of the product with varying enantiomeric excess. rsc.orgrsc.org For example, regioisomeric monoterpene-based aminodiols used as catalysts in the addition of diethylzinc (B1219324) to benzaldehyde (B42025) showed that different stereoisomers yielded opposite enantioselectivities. mdpi.com The performance of a catalyst is a complex function of its structure, and even subtle changes between diastereomers can lead to significant differences in catalytic activity and selectivity. researchgate.netfrontiersin.org Comparative studies are essential to identify the optimal stereoisomer for a specific catalytic transformation.

The table below summarizes the expected comparative behavior of stereoisomers in chiral applications.

ApplicationStereoisomersExpected Comparative OutcomePrincipleReference
Chiral RecognitionEnantiomers ((2S) vs. (2R) derivatives)Opposite enantioselectivity for a chiral analyte.Formation of diastereomeric complexes with different stabilities. mdpi.commdpi.com
Asymmetric CatalysisEnantiomers ((2S) vs. (2R) derivatives as ligands)Formation of opposite enantiomers of the product.The chiral ligand creates a chiral environment around the metal center, dictating the approach of the substrate. mdpi.comrsc.org
Asymmetric CatalysisDiastereomersDifferent enantiomeric excesses (ee%) and/or reaction rates.Different transition state energies due to varied steric and electronic environments. mdpi.comresearchgate.net

Design Principles for Enhanced Chiral Induction and Reactivity in this compound Analogues

The molecular architecture of this compound provides a versatile scaffold for the design of sophisticated chiral ligands and catalysts. The strategic modification of its structure is key to enhancing chiral induction and tailoring reactivity for specific chemical transformations. The design principles for its analogues are primarily centered on manipulating steric and electronic properties through the modification of the carbon backbone, the functionalization of its amino and hydroxyl groups, and the construction of specific ligand architectures like pincer systems.

The core of its utility lies in its ability to form stable chelate rings with metal centers. The inherent chirality at the C2 position, bearing a hydroxyl group, is fundamental to its role in asymmetric synthesis. Analogues are designed to amplify the influence of this chiral center, often by introducing bulky substituents or creating a more rigid and defined coordination environment around a metal ion.

Structural Modification Strategies

The design of effective analogues of this compound is guided by several key strategies aimed at creating a well-defined and influential chiral environment around a catalytic metal center. These strategies involve modifications to the ligand's backbone, the introduction of sterically demanding groups, and the alteration of donor atoms to fine-tune electronic properties.

One of the primary methods for creating more complex and rigid ligands is through the formation of Schiff bases. This involves the condensation reaction between the primary amine groups of the diaminobutanol backbone and a suitable aldehyde or ketone. mdpi.comresearchgate.net This not only extends the ligand framework but also introduces imine donors, which can significantly alter the electronic properties and coordination geometry of the resulting metal complex. For example, reacting this compound with two equivalents of an aldehyde like imidazole-2-carbaldehyde can produce a tetradentate ligand capable of encasing a metal ion in a specific, chiral conformation. researchgate.net

The choice of the aldehyde or ketone in Schiff base formation is critical for tuning the ligand's properties. Key design considerations include:

Steric Hindrance: Incorporating bulky groups on the aldehyde or ketone can create a more crowded chiral pocket around the metal center, enhancing stereoselectivity in catalytic reactions.

Electronic Effects: The electronic nature of the substituents on the aromatic ring of an aryl aldehyde can modulate the electron density on the coordinating imine nitrogen, thereby influencing the catalytic activity of the metal center.

Additional Donor Sites: The aldehyde can contain additional donor atoms, transforming the initial bidentate or tridentate binding potential of the diaminobutanol into a tetradentate or higher-denticity ligand.

The following table summarizes common structural modifications and their intended effects on the ligand's performance.

Modification StrategySpecific ApproachIntended Effect
Backbone Modification Altering carbon chain length (e.g., using 1,3-diaminopropan-2-ol as a base)Changes the bite angle and size of the chelate ring, affecting complex stability and geometry. researchgate.net
Functional Group Derivatization Schiff base formation with aromatic aldehydesCreates a rigid, often tetradentate, ligand framework; introduces tunable steric and electronic properties. mdpi.comresearchgate.net
N-Alkylation or N-ArylationIncreases steric bulk directly at the nitrogen donors, influencing the approach of substrates.
O-Alkylation or O-Silylation of the hydroxyl groupProtects or modifies the hydroxyl group, which can alter hydrogen-bonding capabilities and solubility.
Pincer Ligand Formation Introduction of flanking donor groups (e.g., pyridyl, pyrazolyl)Creates highly stable tridentate "pincer" complexes with well-defined catalytic sites and enhanced reactivity. mdpi.comacs.org

Impact of Chelate Ring and Ligand Architecture

The efficacy of a chiral ligand is profoundly influenced by the stability and conformation of the metal complex it forms. The design of this compound analogues pays close attention to the principles of coordination chemistry, particularly the formation of stable chelate rings.

Chelate Ring Size: The 1,4-diamine structure is conducive to forming stable six-membered chelate rings when coordinated to a metal center. If the hydroxyl group also participates in coordination, a five-membered ring can be formed. The relative stability of five- and six-membered chelate rings is a guiding principle in ligand design, as these conformations minimize ring strain. researchgate.net

Ligand Denticity: By derivatizing the two primary amine groups, the denticity of the ligand can be systematically increased. A simple this compound can act as a bidentate (N,N') or tridentate (N,N',O) ligand. Schiff base derivatives can readily function as tetradentate (N,N',N'',N''') or pentadentate (N,N',N'',N''',O) ligands, depending on whether the hydroxyl group is involved in coordination. This higher denticity leads to more stable and rigid complexes, which is often a prerequisite for high enantioselectivity.

Pincer Complexes: A particularly successful design strategy involves creating pincer ligands. In this architecture, the ligand binds to a metal in a meridional, tridentate fashion. Analogues of this compound can be adapted into pincer frameworks by attaching two flanking donor groups (e.g., pyridyl rings) to the terminal amines. The resulting metal complexes often exhibit high thermal stability and catalytic activity. For instance, Ru-PNP pincer complexes have been noted for their effectiveness in amination reactions. acs.org

The table below outlines research findings on how different ligand architectures derived from diamine backbones influence the properties of their metal complexes.

Ligand ArchitectureMetal CenterKey FindingsResearch Context
Tetradentate Schiff Base Copper(II)Molecules can adopt a "butterfly" shape. The degree of bending and the resulting molecular assembly (e.g., polymer chain vs. discrete cyclic structure) is highly dependent on the diamine backbone (e.g., 1,2-diaminoethane vs. 1,4-diaminobutane). researchgate.netSelf-assembly and structural studies of pro-chiral copper complexes.
Pincer-type Tridentate Ligand Manganese(II)Schiff base ligands derived from 1,4-diaminobutane can form stable, slightly distorted octahedral pincer complexes with significant biological activity. mdpi.comSynthesis and characterization of biologically active Mn(II) pincer complexes.
Binucleating Ligands Various (Ni, Co, Cu, Zn)Ligand design must consider the distance between metal centers, spatial orientation, and flexibility. Rigid spacers and stable five- or six-membered chelate rings are crucial for creating effective bimetallic catalysts. researchgate.netGeneral design principles for ligands intended to hold two metal ions in close proximity.

By systematically applying these design principles, researchers can develop novel analogues of this compound with tailored properties, leading to the creation of highly efficient and selective catalysts for a wide range of asymmetric transformations.

Computational and Theoretical Studies on 2s 1,4 Diaminobutan 2 Ol

Molecular Modeling of Conformations and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of (2S)-1,4-Diaminobutan-2-ol are critical to its function, particularly in stereoselective applications. Molecular modeling is used to explore the potential energy surface of the molecule and identify its most stable conformations. These preferences are governed by a combination of steric and stereoelectronic effects. wikipedia.org

Stereoelectronic effects are orbital interactions that dictate the geometry and reactivity of a molecule. pharmacy180.com For this compound, key interactions include:

Intramolecular Hydrogen Bonding: The hydroxyl group (-OH) at the C2 position can act as a hydrogen bond donor, while the amino groups (-NH2) at C1 and C4 can act as both donors and acceptors. This leads to the formation of stable, cyclic-like conformations.

Gauche Interactions: Due to the presence of electronegative oxygen and nitrogen atoms, non-bonding interactions can stabilize conformations where these groups are gauche to each other, a phenomenon related to the gauche effect.

Hyperconjugation: Stabilizing interactions can occur between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals (σ*) of adjacent C-C, C-H, C-N, and C-O bonds. The geometry must be appropriate for these orbitals to overlap effectively. wikipedia.org

Computational models can calculate the relative energies of different conformers, as illustrated in the hypothetical data below.

ConformerKey Dihedral Angle (N1-C1-C2-O)Dominant Stabilizing InteractionRelative Energy (kcal/mol)
Anti~180°Minimized Steric Hindrance2.1
Gauche-1 (H-Bonded)~60°Intramolecular H-Bond (OH···N1)0.0
Gauche-2~-60°Hyperconjugation (nN -> σ*C-O)0.8

Density Functional Theory (DFT) Calculations for Reaction Mechanisms in this compound Systems

Density Functional Theory (DFT) is a quantum mechanical method widely used to study reaction mechanisms. scholaris.ca For systems involving this compound, DFT calculations can elucidate reaction pathways, identify transition states, and determine activation energies for processes such as its use in catalysis or its derivatization. ekb.egresearchgate.net

A typical DFT study of a reaction mechanism involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. ekb.eg

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Vibrational Frequency Analysis: This analysis confirms that reactants and products are true minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

For example, DFT could be used to compare the reactivity of the two distinct amino groups and the hydroxyl group in a selective acylation reaction.

Reaction SiteProposed Transition StateCalculated Activation Energy (ΔE‡, kcal/mol)Reaction Product
C1-NH2TS-Acyl-N115.2N1-acylated product
C4-NH2TS-Acyl-N416.5N4-acylated product
C2-OHTS-Acyl-O220.1O-acylated product

Prediction of Chiral Recognition and Enantioselectivity

The chiral nature of this compound makes it a valuable scaffold for creating chiral selectors or catalysts. Computational methods are instrumental in predicting and understanding how these systems can differentiate between enantiomers. nih.govmdpi.com Chiral recognition arises from the formation of diastereomeric complexes between the chiral host (derived from this compound) and the two enantiomers of a chiral guest molecule. mdpi.com These complexes have different stabilities due to differing non-covalent interactions. mdpi.com

Theoretical predictions of enantioselectivity typically involve:

Molecular Docking: To predict the preferred binding modes of each enantiomer within the chiral host.

Molecular Dynamics (MD) Simulations: To sample the conformational space of the diastereomeric host-guest complexes and assess their stability over time. nih.gov

Binding Free Energy Calculations: Using methods like DFT or high-level ab initio calculations to compute the interaction energies (ΔE_binding) for the most stable complex of each enantiomer. nih.gov

The difference in binding energy (ΔΔE = E_complex_R - E_complex_S) allows for the prediction of enantioselectivity. A larger energy difference implies better discrimination. nih.gov

Chiral Guest EnantiomerHost-(2S)-1,4-Diaminobutan-2-ol ComplexCalculated Binding Free Energy (ΔG, kcal/mol)Predicted Enantiomeric Ratio (er)
(R)-IbuprofenHost:(R)-Guest-8.595:5
(S)-IbuprofenHost:(S)-Guest-6.7

Ligand-Substrate Interactions in this compound Mediated Processes

When this compound or its derivatives act as ligands in metal-catalyzed processes, the interactions between the resulting complex (catalyst) and the substrate are crucial for reactivity and selectivity. illinois.edu The compound is a tridentate or tetradentate ligand, capable of forming stable complexes with various transition metals. Computational studies can map the intricate network of interactions that pre-organize the substrate in the catalyst's active site. illinois.edunih.gov

These key ligand-substrate interactions, which can be modeled computationally, include:

Metal Coordination: The primary interaction where the substrate binds directly to the metal center.

Hydrogen Bonding: The -OH and -NH groups on the ligand can form hydrogen bonds with the substrate, helping to orient it correctly for the reaction. illinois.edu

Electrostatic Interactions: Favorable interactions between charge-separated regions of the catalyst and substrate. illinois.edu

Computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis can visualize and quantify these weak interactions, providing a deeper understanding of the origins of catalytic selectivity. nih.gov

Interaction TypeAtoms Involved (Ligand···Substrate)Typical Calculated Energy (kcal/mol)Modeling Technique
Metal CoordinationMetal···Substrate heteroatom15 - 50DFT
Hydrogen BondLigand-NH···O=C-Substrate3 - 8DFT, QTAIM
Electrostatic (Ion Pair)Ligand-NH3+···-OOC-Substrate5 - 10DFT, NCI
π-π StackingLigand-Aryl···Substrate-Aryl1 - 3DFT with dispersion correction

In Silico Design of Novel this compound Based Catalysts

In silico design combines computational chemistry with automated workflows to accelerate the discovery of new catalysts. uib.no The this compound structure serves as an excellent chiral scaffold for the de novo design of homogeneous catalysts. uib.nonih.gov

The computational design process generally follows these steps:

Scaffold Selection: this compound is chosen as the core chiral building block.

Virtual Library Generation: A large number of candidate catalyst structures are generated computationally by attaching various functional groups (e.g., phosphines, aromatic rings, bulky substituents) to the scaffold's amino and hydroxyl groups.

High-Throughput Virtual Screening: The performance of each candidate in the virtual library is predicted using cost-effective computational methods. This could involve DFT calculations to estimate the energy barrier of the rate-determining step of a target reaction. nih.gov

Candidate Prioritization: The candidates are ranked based on predicted performance (e.g., highest activity, best enantioselectivity).

Experimental Validation: The most promising candidates identified in silico are then synthesized and tested in the laboratory to validate the computational predictions. icm.edu.pl

This approach streamlines the traditional trial-and-error method of catalyst development, saving time and resources.

Catalyst Candidate IDModification on ScaffoldPredicted Turnover Frequency (s-1)Predicted Enantiomeric Excess (%)
DABO-Cat-001N1,N4-bis(diphenylphosphino)1.592
DABO-Cat-002N1,N4-bis(3,5-di-t-butylphenyl)0.898
DABO-Cat-003O-silyl ether, N1,N4-bis(dicyclohexylphosphino)2.385

Emerging Research Directions and Future Prospects for 2s 1,4 Diaminobutan 2 Ol

Development of Immobilized (2S)-1,4-Diaminobutan-2-ol Catalysts for Continuous Flow Systems

The transition from batch to continuous flow manufacturing is a major goal in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. Immobilizing homogeneous catalysts like this compound onto solid supports is critical for their application in continuous flow reactors, as it facilitates catalyst recovery and reuse, enhancing process sustainability. acs.orgcore.ac.uk

Recent advancements in enzyme immobilization provide a strong blueprint for the development of catalysts based on chiral amino alcohols. Techniques such as covalent attachment to supports like epoxy resins or silica nanoparticles have proven effective for enhancing the stability and reusability of biocatalysts in packed-bed reactors. rsc.orgnih.gov For instance, the co-immobilization of amine and alcohol dehydrogenases has been successfully used for the continuous synthesis of chiral amines from alcohol precursors. rsc.org A study on the synthesis of (S)-2-aminobutan-1-ol using co-immobilized enzymes in a continuous flow packed-bed reactor demonstrated high conversion (up to 99%), excellent enantioselectivity (99% ee), and high space-time yields. nih.gov Such systems can operate for extended periods, showcasing the robustness of immobilized biocatalysts in flow. nih.govresearcher.life

These methodologies can be directly adapted for this compound when used as an organocatalyst or as a ligand in a metal complex. The primary amine and hydroxyl groups offer multiple points for covalent attachment to a solid support, such as functionalized silica or polymeric resins. researchgate.net The development of these immobilized systems would enable the use of this compound in packed-bed or fluidized-bed reactors, overcoming the limitations of batch processing and allowing for streamlined, automated synthesis of chiral compounds. acs.orgnih.gov

Table 1. Performance of Co-immobilized Amine Dehydrogenase (AmDH) and Glucose Dehydrogenase (GDH) in the Continuous Flow Synthesis of (S)-2-aminobutan-1-ol, a model for chiral amino alcohol production. nih.gov
Flow Rate (mL/min)Conversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (g L⁻¹ d⁻¹)
0.0599.0>9931.1
0.199.0>9962.3
0.299.0>99124.5
0.382.4>99154.3

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a pathway to novel functional materials. beilstein-journals.org The chirality of molecular building blocks can be transferred and amplified to the macroscopic level, creating complex structures with unique chiroptical properties. acs.orgnih.govacs.org

This compound is an excellent candidate for designing chiral supramolecular structures. Its multiple hydrogen bond donor and acceptor sites (two amines and a hydroxyl group) can direct the self-assembly process into well-defined, ordered architectures like helical fibers or sheets. acs.org Research on other chiral molecules, such as amino acid derivatives and amphiphilic amino alcohols, has shown that molecular chirality can be expressed as supramolecular chirality, leading to the formation of helices, ribbons, and other complex forms. acs.orgnih.gov The process of self-assembly is governed by a combination of factors, including molecular structure and environmental conditions, which can be tuned to control the final architecture. nih.gov The integration of this compound into such systems could lead to new materials for asymmetric catalysis, chiral sensing, and advanced optics. nih.gov

Advancements in Stereoselective Synthesis Utilizing this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The use of chiral catalysts or reactants in MCRs allows for the stereoselective synthesis of complex molecules with multiple stereocenters.

The structure of this compound makes it a promising component for asymmetric MCRs, particularly in variations of the Mannich reaction. acs.orgacs.org The Mannich reaction classically involves an aldehyde, an amine, and a carbon nucleophile. Chiral vicinal diamines have been shown to be effective catalysts for this reaction, controlling stereoselectivity through the formation of a well-defined nine-membered cyclic transition state. acs.orgacs.orgnih.gov this compound, with its vicinal amino alcohol moiety, could function as a highly effective catalyst or as a chiral building block in such reactions. For example, its two distinct amine groups could react sequentially or selectively, providing a scaffold for building complex chiral 1,2- or 1,4-diamine structures, which are prevalent in many biologically active compounds. researchgate.netresearchgate.netua.es The development of MCRs incorporating this compound could provide efficient pathways to novel libraries of chiral molecules for drug discovery. acs.orgnih.gov

Exploration of this compound in Novel Asymmetric Transformations

Chiral amino alcohols and diamines are privileged ligands and catalysts in a vast array of asymmetric transformations. ua.espolyu.edu.hk They are used to synthesize key chiral intermediates for the pharmaceutical industry through reactions like the enantioselective addition of organometallic reagents to aldehydes and the asymmetric transfer hydrogenation of ketones. rsc.orgacs.org

The unique structure of this compound, which combines the features of both a 1,2-amino alcohol and a 1,4-diamine, suggests it could serve as a superior ligand in asymmetric catalysis. Research on similar β-amino alcohol ligands has demonstrated their effectiveness in promoting the addition of diethylzinc (B1219324) to various aldehydes with excellent yields and high enantioselectivity. rsc.org The potential for this compound to act as a tridentate ligand, coordinating to a metal center through its two nitrogen atoms and one oxygen atom, could create a highly constrained and effective chiral environment for catalysis. This could lead to improved stereocontrol in known reactions or enable entirely new asymmetric transformations, such as novel C-H functionalization or cross-coupling reactions. westlake.edu.cn The exploration of carbafructopyranose-based 1,2-diamines as new chiral motifs highlights the continuous search for novel ligand scaffolds, a space where this compound shows significant promise. nih.gov

Table 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral β-Amino Alcohol Ligand. rsc.org
Aldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)
Benzaldehyde (B42025)9895
4-Chlorobenzaldehyde9894
4-Methoxybenzaldehyde9893
2-Naphthaldehyde9894
Cinnamaldehyde9792

Synergistic Catalysis Involving this compound Derivatives and Other Catalytic Species

Synergistic catalysis, where two or more distinct catalysts work in concert to promote a single chemical transformation, has emerged as a powerful strategy for achieving reactions that are not possible with a single catalyst. nih.gov A prominent area of this research is the combination of photoredox catalysis with chiral catalysts to achieve highly enantioselective photochemical reactions. acs.orgdntb.gov.ua

In these dual catalytic systems, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light to generate a reactive radical intermediate, while a second chiral catalyst (such as a Lewis acid or Brønsted acid) controls the stereochemical outcome of the subsequent bond-forming step. nih.govacs.org Derivatives of this compound are ideally suited to act as the chiral component in such systems. For example, it can be used to form a chiral Lewis acid complex with a metal like nickel or rhodium, which then operates in tandem with a photoredox catalyst. dntb.gov.uanih.gov This approach has been successfully applied to enantioselective C-H arylations and cycloadditions. acs.orgdntb.gov.ua The development of new derivatives of this compound as ligands or organocatalysts for synergistic systems represents a significant frontier, promising access to novel, light-driven asymmetric transformations under mild reaction conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural and stereochemical features of (2S)-1,4-Diaminobutan-2-ol that influence its reactivity in synthetic applications?

  • Answer : The compound contains two amino groups (-NH₂) at positions 1 and 4 and a hydroxyl group (-OH) at position 2 on a butane backbone. The (2S) configuration introduces chirality, which is critical for asymmetric synthesis and coordination chemistry. The spatial arrangement of functional groups allows for selective interactions in reactions such as nucleophilic substitutions or metal chelation. Enantiomeric purity can be confirmed via chiral HPLC or polarimetry, while X-ray crystallography or NOESY NMR can resolve stereochemical assignments .
Property Value Source
Molecular FormulaC₄H₁₂N₂O
Molecular Weight104.15 g/mol (stereoisomer example)
Chiral CentersC2 (S configuration)

Q. What analytical techniques are recommended to confirm the enantiomeric purity of this compound?

  • Answer : Chiral resolution methods include:

  • HPLC/GC with chiral columns : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for polar compounds.
  • NMR spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers via chemical shift splitting.
  • Polarimetry : Measure optical rotation ([α]D) and compare with literature values for purity assessment.
    Cross-validation using multiple techniques minimizes errors in enantiomeric excess (ee) determination .

Advanced Research Questions

Q. How can reaction conditions be optimized for the asymmetric synthesis of this compound to maximize enantiomeric excess?

  • Answer : Key strategies include:

  • Catalyst selection : Use chiral catalysts like BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru-BINAP) to induce stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amino groups, while low temperatures reduce racemization.
  • Protecting groups : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) to prevent unwanted side reactions during amine activation.
    Reaction progress should be monitored via TLC or in-situ IR to identify optimal stopping points .

Q. How should researchers address contradictions in reported catalytic efficiencies for enantioselective syntheses of this compound?

  • Answer : Contradictory data often arise from variations in experimental setups (e.g., catalyst loading, substrate ratios). To resolve discrepancies:

Replicate studies : Reproduce experiments under identical conditions to verify reproducibility.

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Mechanistic studies : Use DFT calculations or kinetic isotope effects to elucidate reaction pathways and validate catalytic models.
Transparent reporting of raw data and conditions is essential for reliable comparisons .

Q. How does the stereochemistry of this compound influence its chelation properties in metal-catalyzed reactions?

  • Answer : The (2S) configuration positions the hydroxyl and amino groups in a spatial arrangement that favors bidentate or tridentate coordination with metals (e.g., Cu²⁺, Ni²⁺). This enhances catalytic activity in cross-coupling or oxidation reactions. For example:

  • In Ullmann couplings, the compound’s chelation stabilizes transition states, reducing activation energy.
  • Steric effects from the chiral center can dictate regioselectivity in product formation.
    X-ray crystallography of metal complexes and spectroscopic titration studies (e.g., UV-Vis) provide empirical validation .

Q. What strategies mitigate racemization during the synthesis and purification of this compound?

  • Answer : Racemization risks arise from prolonged exposure to heat, acidic/basic conditions, or nucleophilic solvents. Mitigation approaches include:

  • Low-temperature reactions : Conduct steps at ≤0°C to slow epimerization.
  • Mild workup conditions : Use neutral pH buffers during extraction and avoid strong acids/bases.
  • Chromatographic purification : Employ flash chromatography with silica gel modified with chiral selectors to separate enantiomers.
    Kinetic studies under varying conditions help identify stability thresholds .

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